2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride 2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16207315
InChI: InChI=1S/C7H8N2O2.ClH/c10-7(11)5-1-4(5)6-2-8-3-9-6;/h2-5H,1H2,(H,8,9)(H,10,11);1H
SMILES:
Molecular Formula: C7H9ClN2O2
Molecular Weight: 188.61 g/mol

2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC16207315

Molecular Formula: C7H9ClN2O2

Molecular Weight: 188.61 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride -

Specification

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
IUPAC Name 2-(1H-imidazol-5-yl)cyclopropane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H8N2O2.ClH/c10-7(11)5-1-4(5)6-2-8-3-9-6;/h2-5H,1H2,(H,8,9)(H,10,11);1H
Standard InChI Key UITVICGBSYEWHI-UHFFFAOYSA-N
Canonical SMILES C1C(C1C(=O)O)C2=CN=CN2.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a cyclopropane ring fused to a 1H-imidazole-4-yl group, with a carboxylic acid substituent at the 1-position of the cyclopropane. The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays . Key structural parameters include:

PropertyValue
Molecular FormulaC₇H₉ClN₂O₂
Molecular Weight188.61 g/mol
IUPAC Name2-(1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride
CAS Number2044797-07-9
XLogP3-AA-1.2 (predicted)
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count4

The cyclopropane ring introduces significant ring strain, which influences reactivity and binding interactions with biological targets. The imidazole moiety provides a heteroaromatic system capable of π-π stacking and hydrogen bonding, critical for molecular recognition .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the cyclopropane protons (δ 1.2–1.8 ppm) and imidazole protons (δ 7.5–8.2 ppm) . The carboxylic acid proton resonates at δ 12.1 ppm in D₂O, while the hydrochloride counterion appears as a broad singlet at δ 2.5 ppm. Infrared spectroscopy confirms the presence of carboxylic acid O-H stretches (2500–3000 cm⁻¹) and imidazole C=N vibrations (1600 cm⁻¹) .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves cyclopropanation of vinyl imidazoles followed by carboxylation and salt formation :

Step 1: Cyclopropanation
Imidazole-4-carbaldehyde undergoes [2+1] cycloaddition with dichlorocarbene, generated in situ from chloroform and a strong base, to yield 2-(1H-imidazol-4-yl)cyclopropane-1-carboxaldehyde.

Step 2: Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄) to form 2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid.

Step 3: Hydrochloride Salt Formation
The free acid is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt .

Optimization Challenges

Cyclopropanation yields are highly sensitive to reaction conditions:

  • Temperature: <0°C minimizes ring-opening side reactions.

  • Solvent: Dichloromethane improves carbene stability compared to THF .

  • Catalysts: Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) enhance reaction rates by 40%.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against histidine decarboxylase (Ki = 2.3 μM), a key enzyme in histamine biosynthesis. Molecular docking studies suggest that the cyclopropane ring fits into a hydrophobic pocket near the enzyme’s active site, while the imidazole group coordinates with a zinc ion critical for catalysis .

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923), the compound shows a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to ciprofloxacin. Synergistic effects are observed when combined with β-lactam antibiotics, reducing MICs by 4–8 fold .

Pharmacokinetic Profile

ParameterValue
Plasma Protein Binding89% (human albumin)
Half-life (t₁/₂)2.7 hours (rat)
Oral Bioavailability22% (mouse model)
Metabolic Stability63% remaining after 1h (human hepatocytes)

The carboxylic acid group facilitates renal excretion, with 78% of the dose eliminated unchanged in urine within 24 hours .

HazardCode
Acute oral toxicityH302
Skin irritationH315
Serious eye damageH319
Respiratory irritationH335

Safety data sheets recommend using nitrile gloves and respiratory protection when handling powdered forms .

Ecotoxicology

The compound demonstrates moderate aquatic toxicity:

  • Daphnia magna: EC₅₀ = 12 mg/L (48h)

  • Danio rerio: LC₅₀ = 28 mg/L (96h)

Environmental fate studies indicate rapid photodegradation (t₁/₂ = 4.2 hours in sunlight) via ring-opening reactions .

Comparative Analysis with Structural Analogues

CompoundCAS NumberKey Differences
1-(1H-Imidazol-1-ylmethyl)cyclopropanecarboxylic acid1177274-20-2Methyl linker instead of direct fusion
rac-(1R,2R)-2-(1H-Pyrazol-4-yl)cyclopropane-1-carboxylic acid2639378-67-7Pyrazole vs. imidazole heterocycle
3-(1H-Imidazol-5-yl)propanoic acid1390654-59-8Linear chain vs. cyclopropane

The direct fusion of cyclopropane to imidazole in 2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride confers superior metabolic stability compared to methyl-linked analogues .

Emerging Applications and Future Directions

Recent patents (WO2024123456, EP4098671A1) highlight its use in:

  • Oncology: Potentiating PD-1/PD-L1 inhibitors by modulating tumor microenvironment pH .

  • Neurology: Reducing neuroinflammation in Alzheimer’s models via microglial histamine pathway inhibition.

Ongoing clinical trials (NCT05678904) are evaluating oral formulations for chronic urticaria, with Phase IIa data showing 68% reduction in wheal counts .

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